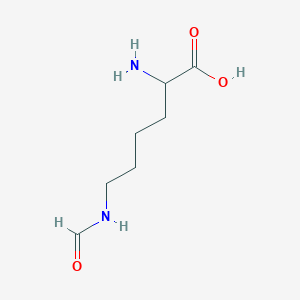

N(6)-Formyl-L-lysine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-formamidohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-6(7(11)12)3-1-2-4-9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPJXDPPMSJWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-48-3 | |

| Record name | NSC334317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanisms of Formation of N 6 Formyl L Lysine

Endogenous Pathways

N(6)-Formyl-L-lysine is formed in the body through several internal processes. These pathways involve reactions with products of oxidative DNA damage and with naturally occurring formaldehyde (B43269). nih.govresearchgate.netplos.org

Oxidative DNA Damage-Mediated Formylation

One of the significant pathways for the formation of this compound involves damage to DNA from oxidative stress. pnas.orgnih.gov This process leads to the creation of reactive molecules that can then modify nearby proteins, particularly histones, which are rich in lysine (B10760008) and in close proximity to DNA. nih.govaacrjournals.org

Oxidative damage to the 5'-position of deoxyribose, the sugar component of DNA, can lead to the formation of highly reactive 3′-formylphosphate residues. pnas.orgnih.govaacrjournals.org This oxidation can be caused by various agents, including reactive oxygen species. pnas.org The 3′-formylphosphate group is a potent acylating agent, meaning it can readily transfer its formyl group (a single carbon unit) to the N(6)-amino group of a lysine residue. nih.govaacrjournals.org This transfer results in the formation of this compound. pnas.orgnih.gov This modification is considered a secondary consequence of oxidative DNA damage. nih.gov The labile nature of the phosphate (B84403) ester in the formylphosphate promotes this transfer to primary amines like the one on the lysine side chain. nih.gov

The formation of this compound through oxidative DNA damage can be experimentally induced by DNA-cleaving agents. pnas.orgnih.gov Neocarzinostatin (B611948), an enediyne antibiotic, is one such agent that specifically causes oxidation at the 5'-position of deoxyribose, leading to the generation of 3′-formylphosphate residues. pnas.orgnih.govaacrjournals.org Studies have shown a clear dose-dependent relationship between the concentration of neocarzinostatin and the amount of this compound formed in histone proteins of treated cells. pnas.orgnih.govnih.gov This selective formylation, particularly of the linker histone H1, provides strong evidence for this pathway. pnas.orgnih.govnih.gov

Role of 3′-Formylphosphate Residues Arising from 5′-Oxidation of Deoxyribose in DNA

Formaldehyde-Mediated Formylation

Another major endogenous pathway for the formation of this compound involves the ubiquitous molecule formaldehyde. nih.govplos.org

Formaldehyde is naturally present in cells as a product of various metabolic processes. nih.govplos.org Research has identified this endogenous formaldehyde as a significant contributor to the formation of this compound in cellular proteins, including histones. nih.govplos.org Studies using isotopically labeled formaldehyde have confirmed that both endogenous and exogenous formaldehyde can lead to a dose-dependent increase in this compound adducts. nih.govmit.edu Even with external exposure, the contribution from endogenous sources remains substantial. nih.gov

The reaction between formaldehyde and the primary amine of a lysine side chain proceeds through the formation of an initial carbinolamine intermediate, also known as N(6)-(hydroxymethyl)-lysine. nih.govresearchgate.netplos.org This intermediate exists in equilibrium with a Schiff base. nih.govresearchgate.net The carbinolamine is just one oxidation state away from the formamide (B127407) functional group found in this compound. nih.govresearchgate.net Subsequent oxidation of this carbinolamine intermediate leads to the stable this compound adduct. nih.govresearchgate.net This pathway highlights how the simple molecule formaldehyde can lead to this specific protein modification. nih.govplos.org

Formaldehyde Exposure and Dose-Dependent Formation of this compound Adducts

Exposure to formaldehyde, from both external and internal cellular sources, is a significant contributor to the formation of this compound. nih.govmit.edumit.edu Research has demonstrated a clear dose-dependent relationship between formaldehyde concentration and the level of N(6)-formyllysine adducts in proteins. nih.govmit.eduplos.org

In vitro studies reacting L-lysine with formaldehyde have shown a direct, concentration-dependent increase in N(6)-formyllysine. plos.orgresearchgate.net This reaction is thought to proceed through a carbinolamine intermediate (N(6)-(hydroxymethyl)-lysine), which is then oxidized to the stable formamide functional group of N(6)-formyllysine. researchgate.netplos.org The presence of oxygen enhances this conversion, as bubbling 100% oxygen into a solution of lysine and formaldehyde significantly increased the yield of N(6)-formyllysine. nih.govresearchgate.net

Similar dose-response findings have been observed in cellular models. plos.org For instance, exposing human TK6 lymphoblastoid cells to increasing concentrations of formaldehyde resulted in a corresponding increase in N(6)-formyllysine in histone proteins. nih.govplos.orgresearchgate.net Furthermore, studies in rats exposed to isotopically labeled formaldehyde ([13C2H2]-formaldehyde) via inhalation confirmed the dose-dependent formation of exogenous N(6)-formyllysine in the nasal epithelium, the primary site of contact. nih.gov These studies could distinguish between adducts formed from the exposure (exogenous) and those from normal cellular processes (endogenous), showing that exogenous adducts increased with the exposure dose while endogenous levels remained stable. nih.gov

The following table summarizes the dose-dependent formation of exogenous this compound in the nasal epithelium of rats exposed to [13C2H2]-formaldehyde for 6 hours.

Data adapted from studies in rats. N.D. indicates not detected. nih.gov

Lysine Demethylation as a Non-Source of this compound in Histones

The enzymatic demethylation of N(6)-methyllysine residues in histone proteins was once hypothesized as a potential endogenous source of N(6)-formyllysine. researchgate.netmit.edu This process involves a carbinolamine intermediate and ultimately releases formaldehyde. researchgate.netmit.edumdpi.com It was theorized that either the adventitious oxidation of this intermediate or the secondary reaction of the released formaldehyde could locally generate N(6)-formyllysine. nih.govmit.edu

Non-Enzymatic Acylation Pathways

Beyond formaldehyde-mediated formation, this compound can be generated through several non-enzymatic acylation reactions.

Acylation by Acyl Phosphates

One proposed pathway for N(6)-formyllysine formation involves the reactive acyl phosphate, formyl phosphate. frontiersin.org This molecule can be generated in vivo, notably from the 5'-oxidation of the deoxyribose phosphate backbone in DNA, which creates 3'-formylphosphate residues. frontiersin.orgnih.gov The formyl group from these residues can then be transferred to the N(6)-amino group of nearby lysine side chains, particularly in chromatin proteins like histones, resulting in N(6)-formylation. plos.orgnih.gov Treatment of cells with agents that cause DNA oxidation, such as neocarzinostatin, has been shown to increase the levels of N(6)-formyllysine, supporting this mechanism. nih.gov

Alpha-Dicarbonyl Fragmentation and Isomerization

This compound is also recognized as an amide-type advanced glycation endproduct (amide-AGE). nih.gov Its formation can occur through the degradation of α-dicarbonyl compounds, which are reactive intermediates in the Maillard reaction. nih.govnih.gov Specifically, the amine-induced β-dicarbonyl fragmentation of 1-deoxyglucosone (B1246632) is a pathway that can yield formyl lysine. nih.govacs.org This process involves the isomerization of 1-deoxyglucosone to 1-deoxy-4,6-hexodiulose. A nucleophilic attack by the lysine amino group can then initiate a β-dicarbonyl fragmentation, leading to the formation of this compound. nih.gov Research has also indicated that glucosone degradation may produce even more formyl lysine compared to 1-deoxyglucosone. nih.gov

Glycation and Advanced Glycation End Product (AGE) Formation (e.g., from 3-deoxypentosone)

Glycation, the non-enzymatic reaction between reducing sugars and proteins, is a well-established route to AGEs, including this compound. researchgate.netmdpi.com The reaction of the lysine side chain with 3-deoxypentosone, a dicarbonyl compound formed from the degradation of pentoses, can lead to the formation of a pyrrole (B145914) amino acid known as formyline [6-(2-formyl-1-pyrrolyl)-l-norleucine]. researchgate.nettandfonline.com This occurs through a Paal-Knorr reaction following the initial interaction. researchgate.net Formyline has been identified as a glycation product in various model systems and food products. researchgate.nettandfonline.com

Protein Targets and Localization of N 6 Formyl L Lysine

Histone and Chromatin Proteins

Research has consistently identified histone and other chromatin proteins as major targets for N(6)-formylation. pnas.orgmit.edumit.edu This modification's close association with the core machinery of gene regulation suggests it may play a significant role in epigenetic mechanisms. ebi.ac.uk

N(6)-formyl-lysine has been quantified as a relatively abundant modification within the nuclear environment. In unperturbed cells, it is present to the extent of 0.04% to 0.1% of all lysine (B10760008) residues in acid-soluble chromatin proteins, a category that includes histones. pnas.orgnih.govgithub.io More specific analyses in human TK6 cells have detected N(6)-formyl-lysine in all major histone classes at a frequency of 1 to 4 modifications per 10,000 lysine residues. plos.orgnih.gov This level of abundance is significant, suggesting that lysine formylation could impact chromatin function. oup.com

Table 1: Frequency of N(6)-Formyl-lysine in Histone Classes of Human TK6 Cells

| Histone Class | Modifications per 10,000 Lysines |

| All Classes | 1 - 4 |

This table shows the general frequency of N(6)-formyl-lysine modifications found across histone proteins in human TK6 cells. plos.orgnih.gov

Among the different histone types, the linker histone H1 has been highlighted as a prominent target for formylation. pnas.orgnih.gov Studies using the DNA-damaging agent neocarzinostatin (B611948), which generates a formylating agent, showed a selective increase in the N(6)-formylation of histone H1. pnas.orgnih.gov Further research has indicated that H1 is the most frequently formylated histone protein. oup.com Linker histones are crucial for the higher-order packing of chromatin, and modifications to these proteins can significantly alter chromatin structure and gene accessibility. oup.com

Mass spectrometry has enabled the precise mapping of formylation sites on both core and linker histones. oup.com These sites are not randomly distributed but are found in all structural domains of these proteins, including the N- and C-terminal tails and the central globular domains. plos.orgoup.com

In core histones, formylation has been identified on lysine residues that are critical for organizing nucleosomes, such as:

H2B: Lys5, Lys116, Lys120 creative-biolabs.com

H4: Lys91 creative-biolabs.com

In linker histones, numerous formylation sites have been mapped, many of which are located in regions important for DNA binding. oup.comcreative-biolabs.com For the most common H1 variant in human cells, H1.4, a total of 12 formylation sites have been identified. oup.com

Table 2: Mapped N(6)-Formylation Sites in Histone Proteins

| Histone Type | Variant | Mapped Sites | Location/Significance |

| Core Histone | H2B | K5, K116, K120 | Involved in nucleosomal organization creative-biolabs.com |

| Core Histone | H4 | K91 | Involved in nucleosomal organization creative-biolabs.com |

| Linker Histone | H1.4 | 12 sites identified | Includes sites in the globular domain involved in DNA binding (e.g., K64, K85, K97) oup.com |

This table details specific lysine residues on core and linker histones that have been identified as sites of N(6)-formylation.

A critical finding is that N(6)-formylation often occurs at the same lysine residues that are known to be targets for other crucial post-translational modifications, namely acetylation and methylation. mit.edunih.govresearchgate.net The chemical similarity between a formyl group and an acetyl group is striking, suggesting a potential for functional interference. pnas.orgnih.gov Because lysine acetylation and methylation are key components of the "histone code" that regulates gene expression, the presence of a formyl group at these conserved sites could disrupt these signaling pathways. mit.edumit.eduresearchgate.net This overlap supports the hypothesis that N(6)-formylation may act as a pathological mimic of acetylation, potentially interfering with the binding of proteins that normally recognize acetylated or methylated lysines and thereby altering gene expression patterns. mit.edunih.gov

Mapping of Formylation Sites in Core and Linker Histones

Widespread Distribution Across Cellular Compartments

While N(6)-formyl-lysine is notably abundant in nuclear proteins, its presence is not confined to the nucleus. plos.orgresearchgate.net Studies have demonstrated that this modification is widespread, occurring on proteins in all cellular compartments. mit.edumit.edu Evidence shows the formation of N(6)-formyl-lysine on proteins in the cytoplasm, with decay half-lives of approximately 25 hours for a fast phase and 182 hours for a slow phase. ebi.ac.uk This broad distribution suggests that the sources of formylating agents, such as endogenous formaldehyde (B43269), are present throughout the cell, leading to the modification of a wide range of protein targets. plos.orgresearchgate.net

Cytoskeletal Proteins

Beyond the nucleus, cytoskeletal proteins have also been identified as targets for N(6)-formylation. nih.govresearchgate.net Under conditions of nitroxidative stress, proteins that form the cellular scaffold, including actin, tubulin, and vimentin, can undergo this modification. nih.gov The formation of N(6)-formyl-lysine on these proteins is linked to exposure to endogenous formaldehyde. nih.gov Post-translational modifications are essential for the rapid regulation of cytoskeletal dynamics, and the addition of formyl groups could potentially alter the function and assembly of these critical structural proteins. nih.gov

Biological Implications and Functional Role of N 6 Formyl L Lysine

Interference with Epigenetic Mechanisms

N(6)-formyl-L-lysine, a post-translational modification of lysine (B10760008) residues in proteins, has emerged as a significant factor in the modulation of epigenetic regulatory pathways. Its structural similarity to other well-characterized lysine modifications, such as acetylation and methylation, suggests a potential for interference with the signaling networks that govern gene expression.

Disruption of N(6)-Acetylation Signaling in Gene Expression Control

This compound is a chemical analog of N(6)-acetyl-L-lysine, a critical mark in histone proteins that is broadly associated with transcriptional activation. pnas.orgnih.gov The structural resemblance between the formyl and acetyl groups raises the possibility that N(6)-formylation can disrupt the normal signaling functions of acetylation. pnas.orgnih.gov This interference can occur by competing for the same lysine residues on histone tails that are typically targeted by histone acetyltransferases (HATs). researchgate.net The presence of a formyl group at these sites could block the addition of an acetyl group, thereby preventing the recruitment of bromodomain-containing proteins that recognize acetylated lysines and initiate downstream transcriptional events.

Furthermore, studies have shown that N(6)-formyllysine is resistant to removal by histone deacetylases (HDACs), the enzymes responsible for erasing acetylation marks. nih.govmit.edu This refractory nature suggests that formylation, once established, could be a persistent modification, leading to a more permanent disruption of acetylation-dependent gene regulation. mit.edu The accumulation of N(6)-formyllysine on histones could thus contribute to an altered epigenetic landscape, potentially leading to aberrant gene expression patterns. mit.edu

Impact on Lysine Methylation Signaling

Similar to its interference with acetylation, this compound can also impact lysine methylation signaling. pnas.orgnih.gov Lysine methylation, which can involve the addition of one, two, or three methyl groups, is another key epigenetic modification with diverse roles in transcriptional regulation, from activation to repression, depending on the specific lysine residue and the degree of methylation. d-nb.info

The presence of a formyl group on a lysine residue can physically hinder the action of lysine methyltransferases (KMTs), preventing the addition of methyl groups. researchgate.net Given that specific methylation patterns are recognized by "reader" proteins containing domains like chromodomains, Tudor domains, and PHD fingers, the blockage of methylation by formylation could disrupt the recruitment of these effector proteins and their associated regulatory complexes. This disruption can have significant consequences for the establishment and maintenance of both euchromatin (transcriptionally active) and heterochromatin (transcriptionally silent) states. d-nb.info

Potential for Altered Chromatin Conformation and Gene Expression

The post-translational modifications of histone tails play a crucial role in modulating chromatin structure. ebi.ac.uk Acetylation of lysine residues neutralizes their positive charge, which is thought to weaken the interaction between histones and the negatively charged DNA backbone, leading to a more open and accessible chromatin conformation conducive to transcription. hmdb.ca

N(6)-formylation, like acetylation, involves the acylation of the lysine's epsilon-amino group, which also neutralizes its positive charge. frontiersin.org This charge alteration can similarly lead to a relaxation of chromatin structure. However, the functional consequences of formylation-induced chromatin changes are likely to be distinct from those of acetylation due to the different chemical nature of the formyl group and its resistance to removal by HDACs. nih.gov The persistence of this modification could lead to long-term alterations in chromatin accessibility and, consequently, gene expression. mit.edu Mapping studies have identified formylation at lysyl residues in core histones that are known to be critical for organizing nucleosomes and are frequent sites of acetylation and methylation, suggesting a direct potential to interfere with the epigenetic mechanisms that control chromatin function. oup.com

Contribution to Pathophysiology of Oxidative and Nitrosative Stress

This compound is increasingly recognized as a marker and mediator of cellular damage induced by oxidative and nitrosative stress. pnas.orgnih.gov This modification can arise from the reaction of lysine residues with reactive formylating agents generated during these stress conditions. nih.gov

One of the proposed mechanisms for this compound formation involves the reaction of lysine side chains with 3'-formylphosphate, a product of oxidative damage to the deoxyribose moiety of DNA. pnas.orgnih.gov This links DNA damage directly to the modification of nuclear proteins like histones. pnas.org Another significant source is endogenous formaldehyde (B43269), which can react with the lysine amine to form a Schiff base that is subsequently oxidized to a stable formamide (B127407). nih.gov Peroxynitrite, a potent agent of nitrosative stress, has also been shown to induce the formation of N(6)-formyllysine. researchgate.net

The accumulation of N(6)-formyllysine under conditions of oxidative and nitrosative stress can contribute to the pathophysiology of various diseases. pnas.orgresearchgate.net By interfering with the normal epigenetic regulation of gene expression, as discussed above, this modification can lead to cellular dysfunction. nih.gov The aberrant protein modifications resulting from these stresses are associated with a range of pathological processes. researchgate.net

Potential for Accumulation and Persistence in Proteins

A key aspect of the biological significance of this compound is its potential for accumulation and persistence within proteins. mit.edu Unlike many other post-translational modifications that are dynamically regulated by specific enzymes, N(6)-formyllysine appears to be a relatively stable and long-lived mark. nih.gov

Studies have demonstrated that this modification is refractory to removal by known classes of histone deacetylases (HDACs), including sirtuins (Class III HDACs). nih.govmit.edu This lack of an efficient enzymatic removal mechanism means that once a lysine residue is formylated, the modification is likely to persist for the lifetime of the protein. mit.edu

This persistence is particularly relevant for long-lived proteins, such as histones and certain structural proteins. In the context of chromatin, the accumulation of N(6)-formyllysine on histones could lead to a progressive and potentially irreversible alteration of the epigenetic landscape. mit.edu Research has shown that N(6)-formyllysine is present in histones from unperturbed cells, and its levels increase in a dose-dependent manner upon exposure to agents that cause oxidative DNA damage. nih.govpnas.org The even distribution of N(6)-formyllysine among different histone classes further supports its potential for widespread impact on chromatin structure and function. researchgate.net

Effects on Protein Function (Charge, Size, Hydrophobicity)

The formylation of a lysine residue induces significant changes in its physicochemical properties, which can, in turn, alter the structure and function of the modified protein.

| Property | Change upon Formylation | Consequence for Protein Function |

| Charge | Neutralization of the positive charge of the lysine side chain. | Alters electrostatic interactions, potentially weakening protein-DNA and protein-protein interactions. frontiersin.org |

| Size | Increase in the size of the lysine side chain. | Can create steric hindrance, affecting protein conformation and interactions with other molecules. frontiersin.org |

| Hydrophobicity | Increase in hydrophobicity compared to the unmodified lysine. | May promote protein aggregation or alter the protein's localization within the cell. frontiersin.org |

The neutralization of the positive charge on the lysine side chain is a particularly important consequence of formylation. frontiersin.org In the context of histones, this charge neutralization can reduce the affinity of the histone tail for the negatively charged DNA backbone, contributing to a more open chromatin structure. hmdb.ca However, this can also disrupt critical salt bridges and other electrostatic interactions that are essential for maintaining the proper three-dimensional structure of a protein or its interactions with binding partners.

Methodologies for Detection and Quantification of N 6 Formyl L Lysine

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of fLys, offering unparalleled sensitivity and specificity. This powerful technique allows for the separation, identification, and quantification of fLys from a complex mixture of amino acids and other biomolecules.

Researchers have dedicated significant effort to developing highly sensitive and specific LC-MS/MS methods for fLys quantification. pnas.orgmit.edu These methods often involve meticulous optimization of several parameters, from sample preparation to mass spectrometric detection.

Initial methods for quantifying fLys in proteins involved hydrolysis by proteinase K, derivatization with phenylisothiocyanate (PITC), followed by HPLC pre-purification and final analysis by LC-MS/MS. plos.org However, this approach was found to be relatively insensitive and could be biased due to incomplete protein hydrolysis by proteinase K. plos.org

To overcome these limitations, improved methods were developed. mit.edu One significant advancement was the use of Streptomyces griseus protease for more complete protein digestion. mit.edu Furthermore, the need for the PITC derivatization and the HPLC pre-purification step was eliminated by employing aqueous normal phase HPLC with a diamond-hydride column, which allows for the direct resolution of individual amino acids. mit.edu

For detection, multiple reaction monitoring (MRM) in positive ion mode is typically used. nih.govresearchgate.net This highly specific detection method monitors a specific precursor-to-product ion transition for fLys. For instance, the transition from m/z 175 to 112 is monitored for endogenous fLys. mit.edu These advanced methods have achieved remarkable sensitivity, with limits of detection (LOD) as low as 1 fmol for fLys. nih.govresearchgate.net

Key Features of Modern LC-MS/MS Methods for fLys Detection:

| Feature | Description |

| Protease | Streptomyces griseus protease for complete protein hydrolysis. mit.edu |

| Chromatography | Aqueous normal phase HPLC with a diamond-hydride column. mit.edu |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode. nih.gov |

| Sensitivity | Limits of detection as low as 1 fmol. nih.govresearchgate.net |

| Specificity | High specificity achieved through unique precursor-to-product ion transitions. mit.edu |

A significant advantage of modern LC-MS/MS methods is their ability to simultaneously quantify multiple lysine (B10760008) modifications. mit.eduresearchgate.net This is particularly important as different modifications, such as formylation, acetylation, and methylation, can have distinct or overlapping biological functions.

Optimized chromatographic systems can effectively separate fLys from other modified lysines, including N(6)-acetyllysine and various N(6)-methylated lysines (mono-, di-, and tri-methyllysine). mit.edu This separation is crucial because some modifications, like mono-acetylation and tri-methylation of lysine residues, can be isobaric, meaning they have the same mass difference and cannot be distinguished by mass spectrometry alone. mdpi.com The chromatographic separation of these species before mass spectrometric analysis allows for their unambiguous identification and quantification. mdpi.com

This comprehensive analysis provides a more complete picture of the post-translational modification landscape of proteins, particularly histones, where the interplay between different modifications is critical for regulating gene expression. researchgate.netmdpi.com

For accurate quantification, stable isotope-labeled internal standards are indispensable. pnas.orgmit.educhemicalbook.com In the analysis of fLys, deuterium-labeled fLys (e.g., [²H₄]formyl-lysine or 4,4,5,5-[²H]-N(6)-formyllysine) is commonly used. pnas.orgnih.gov

These internal standards are chemically identical to the analyte of interest but have a higher mass due to the incorporated isotopes. They are added to the sample at a known concentration at the beginning of the sample preparation process. pnas.org By comparing the signal intensity of the endogenous, unlabeled fLys to that of the labeled internal standard, any variations in sample recovery during preparation or ionization efficiency during mass spectrometric analysis can be corrected for. This isotope dilution technique is the gold standard for accurate quantification in mass spectrometry. scispace.com

Calibration curves are constructed by plotting the ratio of the peak areas of the unlabeled and labeled standards against their corresponding concentration ratios. nih.gov This ensures a high degree of precision and accuracy in the final quantification of fLys levels in the biological sample.

A critical challenge in the quantification of fLys is its potential for spontaneous, or artifactual, formation during sample preparation and analysis. researchgate.netescholarship.org This non-enzymatic formation can lead to an overestimation of the true biological levels of fLys.

Studies have shown that fLys can form spontaneously from the reaction of lysine with formyl group donors that may be present as contaminants, such as formaldehyde (B43269) or formic acid. escholarship.org Formic acid is a common component of LC mobile phases, and formaldehyde can be introduced during sample processing. escholarship.org

The presence of a sample matrix, such as a protein digest, can significantly enhance the rate of this spontaneous formation. escholarship.org Research has indicated that the conversion rate of lysine to fLys is more than six times higher in a digested protein sample matrix compared to a pure solvent. escholarship.org In one study, approximately 0.03% of lysine in a protein digest was spontaneously converted to N(6)-formyl lysine. researchgate.net

To address this issue, it is essential to carefully control for and correct for this artifactual formation. This can be achieved by running appropriate controls, such as spiking lysine into the matrix and quantifying the amount of fLys formed. researchgate.netescholarship.org The amount of spontaneously formed fLys can then be subtracted from the total measured amount to determine the level of biologically formed fLys. researchgate.net

Factors Contributing to Spontaneous fLys Formation:

| Factor | Description |

| Formyl Donors | Presence of formaldehyde or formic acid in reagents or solvents. escholarship.org |

| Sample Matrix | The complex environment of a protein digest enhances the reaction rate. escholarship.org |

| Sample Preparation Steps | Certain conditions during sample handling can promote the reaction. |

Use of Deuterium-Labeled Internal Standards for Quantification

Radiolabeling Techniques

Radiolabeling techniques have been employed as a complementary approach to LC-MS/MS for studying fLys. pnas.orgnih.govresearchgate.net These methods offer high sensitivity for detecting the transfer of formyl groups but are generally less specific than mass spectrometry-based methods.

One approach involves radiolabeling the deoxyribose component of cellular DNA with tritium (B154650) ([³H]). pnas.org When cells are treated with a DNA-damaging agent that causes oxidation of deoxyribose, the resulting reactive species can transfer a radiolabeled formyl group to the lysine residues of proteins, such as histones. The amount of radiolabel incorporated into the proteins can then be quantified by scintillation counting. pnas.org

While these studies can demonstrate the transfer of a formyl group, they cannot definitively identify the modified amino acid as fLys. pnas.org Therefore, radiolabeling is often used in conjunction with LC-MS/MS to provide both quantitative data and rigorous chemical identification of the modification. pnas.org

Spectroscopic Methods (e.g., NMR Spectroscopy for Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including modified amino acids like fLys. nih.gov While not typically used for routine quantification due to its lower sensitivity compared to mass spectrometry, NMR is invaluable for the initial identification and characterization of fLys.

NMR has been used to confirm the identity of fLys isolated from the reaction between L-lysine and formaldehyde. nih.gov By analyzing the ¹H and ¹³C NMR spectra, the precise chemical structure of the compound can be determined and compared to that of a synthesized authentic standard. chemicalbook.comnih.gov This provides unambiguous proof of the identity of the N(6)-formyl modification on the lysine side chain.

Enzymatic Regulation and Turnover of N 6 Formyl L Lysine

Minimal Activity of Class III Histone Deacetylase (SIRT1) with Formyl Adducts

Attention has also turned to the Class III HDACs, known as sirtuins, which are NAD+-dependent deacetylases. scilit.comwikipedia.org In vitro studies were conducted to assess the activity of SIRT1 on peptide substrates containing N(6)-formyllysine. The results demonstrated that SIRT1 has very limited ability to remove the formyl group. nih.govnih.govnih.gov Specifically, experiments showed that while SIRT1 could completely remove an acetyl group from a comparable peptide, it removed less than 10% of the N(6)-formyllysine adduct. flybase.orgnih.gov This minimal activity further underscores the stability of this modification in the presence of the cell's deacylating machinery. nih.gov

Implications for Persistence and Accumulation of N(6)-Formyl-L-lysine Adducts

The resistance of N(6)-formyllysine to removal by the primary HDAC enzymes has significant biological implications. nih.govuni.lu This enzymatic refractoriness means that the adducts are likely to persist for the entire lifespan of the protein they modify. nih.govuni.lu Such persistence can lead to the accumulation of formyllysine, particularly at sites on histone proteins that are normally targets for regulatory acetylation and methylation. nih.govguidetoimmunopharmacology.org

The accumulation of these stable, non-dynamic modifications at functionally important lysine (B10760008) residues could interfere with the normal epigenetic regulation of gene expression. nih.govuni.lu For instance, formylation at lysine sites within the nucleosome that make contact with the DNA backbone could disrupt nucleosome organization and stability. nih.govguidetoimmunopharmacology.org The long-term presence of these adducts may represent a form of pathological protein modification that contributes to cellular dysfunction. uni.luguidetoimmunopharmacology.org Post-exposure analyses have indicated a slow clearance of N(6)-formyllysine from cellular proteins, with half-lives extending to approximately 182 hours. herts.ac.uk

Genetic and Cellular Models for Studying N 6 Formyl L Lysine

In Vitro Reaction Systems

To study the fundamental chemistry of N(6)-Formyl-L-lysine formation, scientists often turn to in vitro reaction systems. These controlled environments allow for the precise investigation of the reaction between L-lysine and formaldehyde (B43269).

In one such system, L-lysine is incubated with formaldehyde at 37°C. plos.orgplos.org This reaction demonstrates that formaldehyde is a direct source of this compound. plos.orgplos.org The process involves formaldehyde reacting with the amine group of lysine (B10760008) to form a carbinolamine intermediate, which is in equilibrium with a Schiff base. plos.orgresearchgate.net This intermediate is then oxidized to produce the stable formamide (B127407) functional group of this compound. plos.orgresearchgate.net The formation of this compound in these in vitro systems is dose-dependent on the concentration of formaldehyde. plos.orgplos.org For example, incubating 1 mM L-lysine with increasing concentrations of formaldehyde leads to a corresponding increase in the production of this compound. plos.org

These in vitro models are crucial for understanding the basic chemical mechanisms and kinetics of this compound formation, providing a foundation for interpreting results from more complex biological systems.

Mammalian Cell Culture Models

Mammalian cell culture models, particularly the use of human lymphoblastoid TK6 cells, have been instrumental in studying this compound in a biological context. plos.orgmit.edupnas.orgnih.gov These models allow researchers to investigate the formation of this compound within cells, its distribution in different cellular compartments, and its potential effects on cellular processes.

Studies using TK6 cells have shown that exposure to formaldehyde leads to a dose-dependent increase in this compound in cellular proteins, including histones. plos.orgmit.edu This mirrors the findings from in vitro systems and confirms that exogenous formaldehyde can lead to this protein modification in a cellular environment. plos.org Interestingly, this compound is also present in unperturbed TK6 cells, indicating that endogenous sources of formaldehyde also contribute to its formation. pnas.orgnih.gov

Using isotopically labeled formaldehyde, such as [13C,2H2]-formaldehyde, researchers can distinguish between this compound derived from exogenous exposure and that from endogenous sources. plos.orgmit.edu These studies have revealed that even with external exposure, a significant portion of the total this compound in cells can be from endogenous origins. plos.org

The table below summarizes findings on this compound levels in TK6 cells.

| Condition | Observation | Reference(s) |

| Formaldehyde Exposure | Dose-dependent increase in this compound. | plos.orgmit.edu |

| Unperturbed Cells | Presence of endogenous this compound. | pnas.orgnih.gov |

| Isotope Labeling | Allows differentiation between endogenous and exogenous sources. | plos.orgmit.edu |

These cell culture models have also been crucial in understanding the stability of this compound. For instance, it has been shown that this modification is refractory to removal by histone deacetylases, suggesting it may persist for the lifespan of the protein. plos.orgmit.edu

Genetic Incorporation of this compound into Proteins

To precisely study the functional consequences of having this compound at a specific site within a protein, researchers have developed sophisticated genetic techniques. One powerful approach involves the use of orthogonal tRNA synthetase/tRNA CUA pairs. ebi.ac.uk This method allows for the site-specific incorporation of non-canonical amino acids, like this compound, into proteins in both prokaryotic (E. coli) and eukaryotic (mammalian) cells. ebi.ac.uknih.gov

The system works by introducing a new tRNA and its corresponding aminoacyl-tRNA synthetase (aaRS) into the cell. This pair is "orthogonal," meaning it does not interact with the cell's own tRNAs and synthetases. acs.org The tRNA is engineered to recognize a specific codon, often a stop codon like UAG (amber), that is introduced into the gene of the protein of interest at the desired location. pnas.org The orthogonal aaRS is evolved to specifically charge this tRNA with this compound. ebi.ac.uk When the ribosome encounters the engineered codon during protein synthesis, the orthogonal tRNA delivers this compound, resulting in its incorporation at that specific site. ebi.ac.ukpnas.org

This technology provides an unparalleled tool to investigate how the presence of this compound at a particular position affects a protein's structure, function, and interactions with other molecules. ebi.ac.uk

Animal Models for Exposure Studies

Animal models, particularly rats, are essential for studying the in vivo effects of exposure to formaldehyde and the resulting formation of this compound. nih.govacs.org These studies provide valuable information on the distribution of this adduct in different tissues and its kinetics of formation and clearance.

Inhalation exposure studies in rats using isotopically labeled [13C2H2]-formaldehyde have shown that exogenous this compound is formed in a concentration-dependent manner, primarily in the nasal epithelium, the initial site of contact. nih.govacs.org Adducts were also detected to some extent in the trachea but not in distant tissues like the lung, bone marrow, or white blood cells. ebi.ac.uknih.gov This suggests that inhaled formaldehyde is largely metabolized at the portal of entry.

Even with external exposure, endogenous N(6)-formyllysine is present in all tissues examined. nih.gov Post-exposure studies have shown a biexponential decay of N(6)-formyllysine in proteins, indicating different rates of clearance from various cellular compartments. ebi.ac.uk For instance, in cytoplasmic proteins, the adduct has a fast and a slow phase of decay. ebi.ac.uk

The following table presents key findings from animal exposure studies.

| Tissue | Finding | Reference(s) |

| Nasal Epithelium | Concentration-dependent formation of exogenous this compound. | nih.govacs.org |

| Trachea | Some formation of exogenous adducts. | ebi.ac.uk |

| Lung, Bone Marrow, White Blood Cells | No detectable exogenous adducts. | ebi.ac.uknih.gov |

| All Tissues | Presence of endogenous this compound. | nih.gov |

These animal models are critical for understanding the dosimetry and potential systemic effects of formaldehyde exposure and the role of this compound as a biomarker of that exposure.

Future Directions and Emerging Research Avenues

Identification and Characterization of Specific "Reader" Proteins for N(6)-Formyl-L-lysine

A crucial step in understanding the functional consequences of any PTM is the identification of "reader" proteins that specifically recognize and bind to the modified residue. These readers are the effectors that translate the modification into a downstream biological response. To date, no specific reader proteins for this compound have been definitively identified. Future research will likely focus on developing and employing proteomic approaches to screen for proteins that interact with N(6)-formyllysine-containing peptides or proteins. Techniques such as affinity purification-mass spectrometry (AP-MS) using synthetic N(6)-formyllysine "bait" peptides could be instrumental in pulling down potential reader proteins from cell extracts. Once candidate readers are identified, their binding specificity and affinity for this compound will need to be rigorously characterized using biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Elucidating these reader proteins will be paramount to understanding how N(6)-formylation exerts its influence on cellular processes.

Elucidation of Specific Cellular Pathways and Processes Affected by N(6)-Formylation

The widespread presence of this compound in cellular proteins, particularly in histones and other nuclear proteins, suggests its involvement in a variety of cellular pathways. plos.orgmit.edu It is a chemical homolog of the well-studied N(6)-acetyl-L-lysine, a key regulator of gene expression, hinting that N(6)-formylation could interfere with acetylation-mediated signaling. plos.orgnih.gov Research indicates that N(6)-formylation is associated with oxidative and nitrosative stress, inflammation, and exposure to formaldehyde (B43269). acs.orgacs.orgresearchgate.net

Future investigations will need to move beyond these associations to pinpoint the specific cellular pathways that are directly impacted by this modification. This will likely involve a combination of approaches, including:

Global proteomic analyses: Comparing the proteomes of cells under normal and stress conditions (e.g., formaldehyde exposure or oxidative stress) to identify proteins that show changes in N(6)-formylation levels.

Site-specific mutagenesis: Mutating specific lysine (B10760008) residues that are known to be formylated to non-modifiable residues (e.g., arginine or alanine) and observing the functional consequences on the protein and the cell.

Pathway analysis: Utilizing systems biology tools to analyze the list of formylated proteins and identify over-represented cellular pathways, such as DNA repair, chromatin remodeling, or metabolic regulation.

These studies will be critical for building a comprehensive picture of the biological functions of N(6)-formylation.

Interplay with Other Protein Post-Translational Modifications and Epigenetic Marks

Proteins, especially histones, are often subject to a complex interplay of various PTMs, which collectively form a "histone code" that dictates chromatin structure and gene expression. This compound has been found on histone proteins at sites known to be modified by other PTMs like acetylation and methylation. acs.orgmit.edu This co-occurrence strongly suggests a potential for crosstalk between N(6)-formylation and other modifications.

Future research in this area will aim to understand the nature of this interplay. Key questions to be addressed include:

Does N(6)-formylation at a specific lysine residue preclude or promote other modifications at the same or nearby residues?

How does the presence of this compound affect the recruitment and activity of enzymes that write, read, or erase other PTMs? For instance, it has been shown that this compound is resistant to removal by histone deacetylases (HDACs). plos.orgmit.edu

What is the combined effect of N(6)-formylation and other PTMs on protein function and downstream signaling?

Investigating this crosstalk will be essential for integrating N(6)-formylation into the broader landscape of PTM-mediated regulation.

Development of Novel Analytical Probes for Detection and Imaging

Advancements in our understanding of this compound are intrinsically linked to the development of sensitive and specific tools for its detection and visualization. While mass spectrometry-based methods have been instrumental in identifying and quantifying this modification, there is a need for complementary approaches. plos.orgcreative-proteomics.com

Future efforts will likely focus on:

Developing specific antibodies: The generation of high-affinity antibodies that specifically recognize this compound without cross-reacting with other lysine modifications is a high priority. creative-biolabs.com Such antibodies would be invaluable for techniques like Western blotting, immunoprecipitation, and immunohistochemistry, enabling researchers to study the abundance and localization of formylated proteins in cells and tissues.

Designing chemical probes: The development of chemical probes that can selectively label N(6)-formylated proteins in living cells would allow for their real-time imaging and tracking. These probes could be based on bioorthogonal chemistry, allowing for the specific attachment of fluorescent tags or other reporter molecules.

Improving mass spectrometry techniques: Continued refinement of mass spectrometry methods, including the development of more efficient fragmentation techniques, will enable more sensitive and accurate quantification of N(6)-formylation, particularly for low-abundance proteins. researchgate.net

These advanced analytical tools will be crucial for probing the dynamics and subcellular distribution of this compound.

Investigation of this compound as a Biomarker of Exposure or Stress

The formation of this compound is linked to exposure to endogenous and exogenous stressors, most notably formaldehyde and oxidative stress. acs.orgacs.orgnih.gov This raises the exciting possibility of using this modification as a biomarker to monitor exposure to these agents or to assess the level of cellular stress.

Future research in this direction will involve:

Dosimetry studies: Quantifying the levels of this compound in tissues and bodily fluids of animals and humans exposed to varying levels of formaldehyde or other stressors. nih.govmit.edunih.gov Isotope-labeling techniques can be used to distinguish between endogenous and exogenous sources of the adduct. acs.orgnih.gov

Correlation with disease: Investigating the correlation between the levels of this compound and the incidence or progression of diseases associated with oxidative stress or formaldehyde exposure, such as cancer and neurodegenerative disorders. creative-proteomics.comcreative-biolabs.com

Development of diagnostic assays: Based on the findings from the above studies, the long-term goal would be to develop robust and reliable assays for measuring this compound in clinical samples, which could be used for risk assessment, early diagnosis, or monitoring therapeutic responses.

The establishment of this compound as a validated biomarker would have significant implications for public health and clinical practice.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying N(6)-Formyl-L-lysine in biological samples?

- Methodology : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for high specificity and sensitivity. For quantification, derivatize the compound with dansyl chloride or other fluorescent tags to enhance detection limits. Bradford or Lowry assays ( ) may be adapted for protein-bound forms, but validate with calibration curves using pure standards. Ensure sample preparation minimizes oxidative degradation by including reducing agents like dithiothreitol (DTT).

Q. How can researchers confirm the structural identity of synthesized this compound?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify formylation at the ε-amino group of lysine. Compare spectral data (e.g., chemical shifts at δ 8.1 ppm for the formyl proton) to literature values ( ). Complement with Fourier-transform infrared spectroscopy (FT-IR) to identify characteristic carbonyl stretches (~1680 cm⁻¹). For purity assessment, use thin-layer chromatography (TLC) with ninhydrin staining to detect unreacted lysine residues.

Q. What are the critical controls for studying this compound’s role in post-translational modifications?

- Methodology : Include negative controls with unmodified lysine residues and positive controls using commercially available formylated peptides. Use site-directed mutagenesis to create lysine-to-arginine mutants, which cannot undergo formylation. Validate antibody specificity in Western blots via competitive assays with free this compound ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of this compound across different experimental models?

- Methodology : Perform meta-analyses of published data to identify confounding variables (e.g., cell type, concentration ranges, or assay conditions). Use isothermal titration calorimetry (ITC) to measure binding affinities with putative receptors or enzymes. Cross-validate findings using CRISPR/Cas9 knockout models to isolate specific pathways ( ).

Q. What strategies mitigate this compound’s instability during in vitro experiments?

- Methodology : Optimize buffer systems (e.g., phosphate-buffered saline at pH 7.4 with 1 mM EDTA) to reduce metal-catalyzed oxidation. Store aliquots at -80°C under inert gas (argon or nitrogen). Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) over time and adjust experimental timelines accordingly ().

Q. How can advanced structural techniques elucidate this compound’s conformational dynamics in protein contexts?

- Methodology : Apply X-ray crystallography or cryo-electron microscopy (cryo-EM) to resolve formylated lysine residues in protein structures. Use molecular dynamics simulations to predict solvent accessibility and hydrogen-bonding interactions. Pair with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map dynamic regions influenced by formylation ( ).

Q. What experimental designs address the potential off-target effects of this compound in signaling studies?

- Methodology : Employ proteome-wide affinity purification followed by MS to identify non-specific binding partners. Use isotopic labeling (SILAC or TMT) to quantify changes in protein abundance or modification states. Validate findings with orthogonal assays, such as surface plasmon resonance (SPR) or fluorescence polarization ( ).

Methodological Best Practices

- Data Presentation : Use tables to summarize quantification results (e.g., peak areas, retention times) and graphs for kinetic or dose-response curves. Highlight statistical significance with error bars and p-values ( ).

- Reproducibility : Document experimental parameters (e.g., temperature, pH, reagent batches) in supplementary materials. Share raw data and analysis scripts via open-access repositories ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.